molecular formula C19H16O6 B1227256 5-[2-(4-Ethoxy-2-hydroxyphenyl)-2-oxoethyl]-2-benzofurancarboxylic acid

5-[2-(4-Ethoxy-2-hydroxyphenyl)-2-oxoethyl]-2-benzofurancarboxylic acid

Cat. No. B1227256
M. Wt: 340.3 g/mol
InChI Key: BJEGHXIETXORPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[2-(4-ethoxy-2-hydroxyphenyl)-2-oxoethyl]-2-benzofurancarboxylic acid is a stilbenoid.

Scientific Research Applications

  • Preparation and Synthesis : Research has focused on the preparation and synthesis of benzofuran derivatives, including those similar to 5-[2-(4-Ethoxy-2-hydroxyphenyl)-2-oxoethyl]-2-benzofurancarboxylic acid. For example, a study by Dudley, Morshed, and Hossain (2009) discussed the preparation of 3-ethoxycarbonyl benzofurans, highlighting methodologies that could be applicable to similar compounds (Dudley, Morshed, & Hossain, 2009).

  • Potential Cytotoxic Activities : Kossakowski, Ostrowska, Hejchman, and Wolska (2005) synthesized derivatives of benzofurancarboxylic acids and evaluated their cytotoxic potential, suggesting possible applications in cancer research (Kossakowski, Ostrowska, Hejchman, & Wolska, 2005).

  • Effects of Substituents in Synthesis : Suzuki, Horaguchi, Shimizu, and Abe (1983) studied the effects of substituents in the synthesis of benzofuran derivatives, which is crucial for understanding how different chemical groups affect the properties and applications of these compounds (Suzuki, Horaguchi, Shimizu, & Abe, 1983).

  • Inhibition of Enzymes : Ohemeng, Appollina, Nguyen, Schwender, Singer, Steber, Ansell, Argentieri, and Hageman (1994) synthesized benzofuran hydroxamic acids and evaluated them for their enzyme inhibitory activities, indicating potential applications in biochemistry and pharmacology (Ohemeng et al., 1994).

  • Liquid-Crystalline Networks : Kihara, Kato, Uryu, and Fréchet (1996) discussed the preparation of supramolecular liquid-crystalline networks using multifunctional hydrogen-bonding molecules, which could include benzofuran derivatives as components (Kihara, Kato, Uryu, & Fréchet, 1996).

  • Antimicrobial Properties : Ostrowska, Hejchman, Wolska, Kruszewska, and Maciejewska (2013) synthesized benzofurancarboxylates and assessed their antimicrobial properties, suggesting potential applications in combating microbial infections (Ostrowska et al., 2013).

  • Syntheses of Cyclic Hydroxamic Acids : Hartenstein and Sicker (1993) discussed the syntheses of cyclic hydroxamic acids and lactams with a benzoxazine skeleton, an area that may be related to the synthesis of complex benzofuran derivatives (Hartenstein & Sicker, 1993).

properties

Product Name

5-[2-(4-Ethoxy-2-hydroxyphenyl)-2-oxoethyl]-2-benzofurancarboxylic acid

Molecular Formula

C19H16O6

Molecular Weight

340.3 g/mol

IUPAC Name

5-[2-(4-ethoxy-2-hydroxyphenyl)-2-oxoethyl]-1-benzofuran-2-carboxylic acid

InChI

InChI=1S/C19H16O6/c1-2-24-13-4-5-14(16(21)10-13)15(20)8-11-3-6-17-12(7-11)9-18(25-17)19(22)23/h3-7,9-10,21H,2,8H2,1H3,(H,22,23)

InChI Key

BJEGHXIETXORPL-UHFFFAOYSA-N

SMILES

CCOC1=CC(=C(C=C1)C(=O)CC2=CC3=C(C=C2)OC(=C3)C(=O)O)O

Canonical SMILES

CCOC1=CC(=C(C=C1)C(=O)CC2=CC3=C(C=C2)OC(=C3)C(=O)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-[2-(4-Ethoxy-2-hydroxyphenyl)-2-oxoethyl]-2-benzofurancarboxylic acid
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5-[2-(4-Ethoxy-2-hydroxyphenyl)-2-oxoethyl]-2-benzofurancarboxylic acid
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5-[2-(4-Ethoxy-2-hydroxyphenyl)-2-oxoethyl]-2-benzofurancarboxylic acid
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5-[2-(4-Ethoxy-2-hydroxyphenyl)-2-oxoethyl]-2-benzofurancarboxylic acid
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5-[2-(4-Ethoxy-2-hydroxyphenyl)-2-oxoethyl]-2-benzofurancarboxylic acid
Reactant of Route 6
5-[2-(4-Ethoxy-2-hydroxyphenyl)-2-oxoethyl]-2-benzofurancarboxylic acid

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